
3-(1-adamantyl)-N'-(3-hydroxy-4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide
描述
3-(1-adamantyl)-N'-(3-hydroxy-4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide, also known as APHC, is a novel compound with potential applications in the field of medicinal chemistry. This compound has shown promising results in scientific research for its anti-inflammatory, antioxidant, and anticancer properties.
科学研究应用
3-(1-adamantyl)-N'-(3-hydroxy-4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. 3-(1-adamantyl)-N'-(3-hydroxy-4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide has been tested in vitro and in vivo for its anti-inflammatory effects on lipopolysaccharide-induced inflammation in macrophages. It has been observed that 3-(1-adamantyl)-N'-(3-hydroxy-4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide significantly inhibits the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.
3-(1-adamantyl)-N'-(3-hydroxy-4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide has also been studied for its antioxidant properties. It has been shown to scavenge free radicals and reduce oxidative stress in vitro and in vivo. 3-(1-adamantyl)-N'-(3-hydroxy-4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide has been tested in rats for its protective effects against oxidative stress-induced liver damage. It has been observed that 3-(1-adamantyl)-N'-(3-hydroxy-4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide significantly reduces the levels of lipid peroxidation and increases the levels of antioxidant enzymes such as superoxide dismutase and catalase.
3-(1-adamantyl)-N'-(3-hydroxy-4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide has also shown promising anticancer properties. It has been tested in vitro for its cytotoxic effects on various cancer cell lines. 3-(1-adamantyl)-N'-(3-hydroxy-4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide has been observed to induce apoptosis in cancer cells by activating the mitochondrial pathway. It has also been shown to inhibit the proliferation of cancer cells by blocking the cell cycle at the G2/M phase.
作用机制
The mechanism of action of 3-(1-adamantyl)-N'-(3-hydroxy-4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide is not fully understood. However, it has been proposed that 3-(1-adamantyl)-N'-(3-hydroxy-4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide exerts its anti-inflammatory effects by inhibiting the activation of NF-κB pathway. 3-(1-adamantyl)-N'-(3-hydroxy-4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide has been shown to inhibit the phosphorylation and degradation of IκBα, which leads to the inhibition of NF-κB activation. This results in the inhibition of pro-inflammatory cytokine production.
3-(1-adamantyl)-N'-(3-hydroxy-4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide has also been shown to scavenge free radicals and reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase and catalase. 3-(1-adamantyl)-N'-(3-hydroxy-4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide has been observed to inhibit lipid peroxidation and protect against oxidative stress-induced damage.
Biochemical and Physiological Effects
3-(1-adamantyl)-N'-(3-hydroxy-4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide has been shown to have several biochemical and physiological effects. It has been observed to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. 3-(1-adamantyl)-N'-(3-hydroxy-4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide has also been shown to reduce oxidative stress and lipid peroxidation. It has been observed to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase.
3-(1-adamantyl)-N'-(3-hydroxy-4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide has also been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway. It has been observed to inhibit the proliferation of cancer cells by blocking the cell cycle at the G2/M phase.
实验室实验的优点和局限性
3-(1-adamantyl)-N'-(3-hydroxy-4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide has several advantages for lab experiments. It is easy to synthesize and purify, and it has been shown to be stable under various conditions. 3-(1-adamantyl)-N'-(3-hydroxy-4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide has been extensively studied for its anti-inflammatory, antioxidant, and anticancer properties, and its mechanism of action is well understood.
However, there are also limitations to using 3-(1-adamantyl)-N'-(3-hydroxy-4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide in lab experiments. 3-(1-adamantyl)-N'-(3-hydroxy-4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide has not been tested extensively in vivo, and its pharmacokinetics and toxicity are not fully understood. Further studies are needed to determine the optimal dosage and administration route for 3-(1-adamantyl)-N'-(3-hydroxy-4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide.
未来方向
There are several future directions for the study of 3-(1-adamantyl)-N'-(3-hydroxy-4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide. Further studies are needed to determine the optimal dosage and administration route for 3-(1-adamantyl)-N'-(3-hydroxy-4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide. In vivo studies are needed to determine the pharmacokinetics and toxicity of 3-(1-adamantyl)-N'-(3-hydroxy-4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide.
3-(1-adamantyl)-N'-(3-hydroxy-4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide has shown promising results in the treatment of inflammation, oxidative stress, and cancer. Further studies are needed to determine the efficacy of 3-(1-adamantyl)-N'-(3-hydroxy-4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide in animal models of these diseases. 3-(1-adamantyl)-N'-(3-hydroxy-4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide may also have potential applications in other diseases such as neurodegenerative diseases and cardiovascular diseases.
Conclusion
In conclusion, 3-(1-adamantyl)-N'-(3-hydroxy-4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide is a novel compound with potential applications in the field of medicinal chemistry. It has shown promising results in scientific research for its anti-inflammatory, antioxidant, and anticancer properties. 3-(1-adamantyl)-N'-(3-hydroxy-4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide has been extensively studied for its mechanism of action and biochemical and physiological effects. Further studies are needed to determine the optimal dosage and administration route for 3-(1-adamantyl)-N'-(3-hydroxy-4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide and to determine its efficacy in animal models of various diseases. 3-(1-adamantyl)-N'-(3-hydroxy-4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide may have potential applications in the treatment of inflammation, oxidative stress, and cancer, as well as other diseases such as neurodegenerative diseases and cardiovascular diseases.
合成方法
The synthesis of 3-(1-adamantyl)-N'-(3-hydroxy-4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide involves the reaction of 3-hydroxy-4-methoxybenzaldehyde, 1-adamantylhydrazine, and 1H-pyrazole-5-carbohydrazide in the presence of glacial acetic acid and refluxed for 6 hours. The product is then purified by recrystallization to obtain 3-(1-adamantyl)-N'-(3-hydroxy-4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide in high yield and purity.
属性
IUPAC Name |
5-(1-adamantyl)-N-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3/c1-29-19-3-2-13(7-18(19)27)12-23-26-21(28)17-8-20(25-24-17)22-9-14-4-15(10-22)6-16(5-14)11-22/h2-3,7-8,12,14-16,27H,4-6,9-11H2,1H3,(H,24,25)(H,26,28)/b23-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIFKSJINUJBYEX-FSJBWODESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2=NNC(=C2)C34CC5CC(C3)CC(C5)C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)C2=NNC(=C2)C34CC5CC(C3)CC(C5)C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-adamantyl)-N'-(3-hydroxy-4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



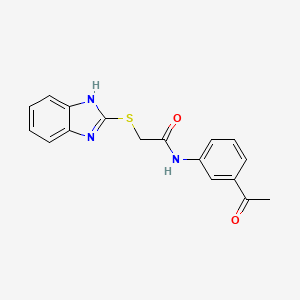
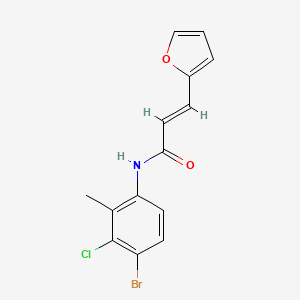
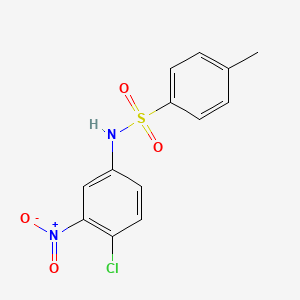


![methyl 2-methyl-3-{[(2-nitrophenyl)acetyl]amino}benzoate](/img/structure/B5712839.png)
![5-{[(2-methoxyphenyl)acetyl]amino}isophthalic acid](/img/structure/B5712846.png)
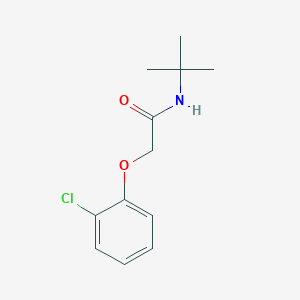
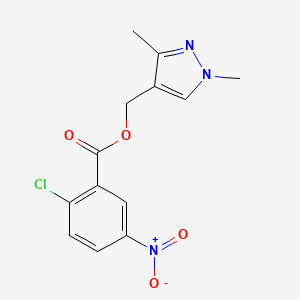
![3-(2-furyl)-N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5712857.png)
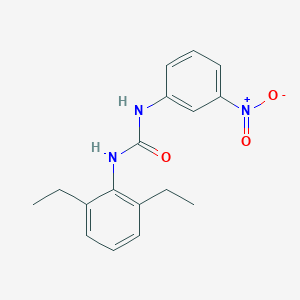
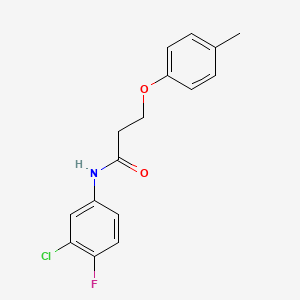

![1-methyl-3-nitro-5-[(1-phenyl-1H-1,2,4-triazol-5-yl)thio]-1H-1,2,4-triazole](/img/structure/B5712890.png)